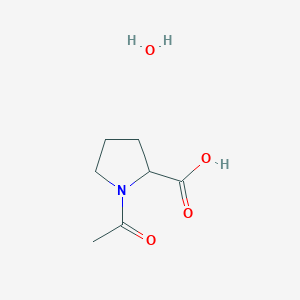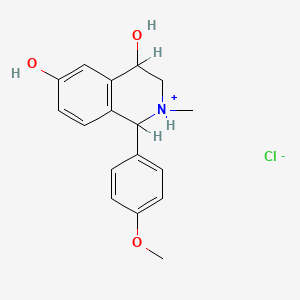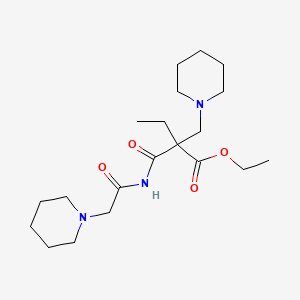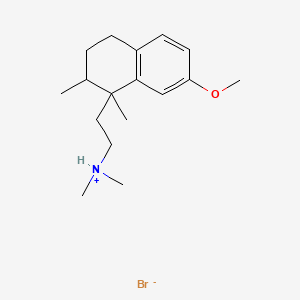![molecular formula C11H9N3O B13787036 N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide CAS No. 943320-54-5](/img/structure/B13787036.png)
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
Wissenschaftliche Forschungsanwendungen
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Medicine: Investigated for its potential in treating cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can block γ-aminobutyric acid receptors, similar to the action of zolpidem, a well-known hypnotic . This interaction disrupts normal cellular processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-bromoimidazo[1,2-a]pyridin-8-yl)acetamide
- 8-acetamidoimidazo[1,2-a]pyridine
- N-(2,3-Dimethylimidazo[1,2-A]Pyridin-8-Yl)Pivalamide
Uniqueness
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide stands out due to its ethynyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for developing new drugs and materials.
Eigenschaften
CAS-Nummer |
943320-54-5 |
|---|---|
Molekularformel |
C11H9N3O |
Molekulargewicht |
199.21 g/mol |
IUPAC-Name |
N-(3-ethynylimidazo[1,2-a]pyridin-8-yl)acetamide |
InChI |
InChI=1S/C11H9N3O/c1-3-9-7-12-11-10(13-8(2)15)5-4-6-14(9)11/h1,4-7H,2H3,(H,13,15) |
InChI-Schlüssel |
ZDIQPUMXPNYQMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CN2C1=NC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)



![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)




![calcium;4-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13787027.png)
![1H-Pyrrolo[2,3-B]pyridine-4-carboxaldehyde, 5-methoxy-1-[tris(1-methylethyl)silyl]-](/img/structure/B13787032.png)

![Dithia-2-aza-spiro[3.4]octane,hydrochloride](/img/structure/B13787046.png)
